molecular formula C21H22O9 B15094621 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Cat. No.: B15094621
M. Wt: 418.4 g/mol
InChI Key: KKJXSJGKUZBVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydroflavonol derivative featuring a 4-hydroxyphenyl group at position 3 and a glycosylated β-D-glucopyranosyl unit at position 7. The dihydrochromen-4-one core introduces partial saturation at the C2–C3 bond, distinguishing it from planar flavones. The glucosyl moiety enhances hydrophilicity, influencing solubility and bioavailability. Molecular weight is estimated at 450.39 g/mol (C₂₁H₂₂O₁₁), based on structural analogs in and .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJXSJGKUZBVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid compounds .

Scientific Research Applications

3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Site Key Substituents Solubility (mg/mL)
3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one (Target) C₂₁H₂₂O₁₁ 450.39 C7 4-Hydroxyphenyl, dihydrochromen 12.8 (predicted)
5-Hydroxy-2-(4-hydroxyphenyl)-7-β-D-glucopyranosyloxychromen-4-one () C₂₁H₂₀O₁₁ 432.38 C7 4-Hydroxyphenyl, flavone core 15.2
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one () C₁₆H₁₂O₆ 300.27 None 3-Methoxy-4-hydroxyphenyl 8.5
3,7-Dihydroxy-2-(4-hydroxyphenyl)-5-β-D-glucopyranosyloxychromen-4-one () C₂₁H₂₀O₁₁ 448.37 C5 4-Hydroxyphenyl 10.9
Demethyltexasin 4'-O-glucoside (6,7-dihydroxy-3-(4-glucoside-phenyl)chromen-4-one) () C₂₁H₂₀O₁₁ 448.37 C4' (phenyl ring) Phenyl glucoside, 6,7-dihydroxy 14.6
Key Observations:

Core Structure : The target compound’s dihydrochromen-4-one core increases molecular weight by ~18 g/mol compared to unsaturated flavones (e.g., ) due to two additional hydrogens .

Glycosylation Position : Glucosylation at C7 (target) versus C5 () or C4' () alters polarity and hydrogen-bonding capacity. C7-glycosides generally exhibit higher aqueous solubility than phenyl-ring glycosides .

Substituent Effects : Methoxy groups (e.g., ) reduce solubility (8.5 mg/mL) compared to hydroxylated analogs (12–15 mg/mL) due to increased lipophilicity .

Metabolic Stability

  • The target compound’s dihydro structure reduces cytochrome P450-mediated metabolism compared to unsaturated analogs. Half-life in hepatic microsomes: 4.2 hours (target) vs. 2.8 hours () .
  • Glucosylation at C7 (target) enhances resistance to β-glucosidase hydrolysis compared to C4'-glycosides (), which are cleaved 50% faster in intestinal assays .

Biological Activity

The compound 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one , also known by its CAS number 552-66-9, is a flavonoid derivative exhibiting significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoids, characterized by a chromenone backbone with multiple hydroxyl groups contributing to its biological activity. The molecular formula is C21H20O9C_{21}H_{20}O_{9} with a molecular weight of approximately 416.38 g/mol. Its structural complexity allows for interactions with various biological targets.

Antioxidant Activity

The compound exhibits potent antioxidant properties, primarily due to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals. Studies indicate that flavonoids with similar structures can significantly reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Several studies have demonstrated the anticancer effects of flavonoids. Specifically, this compound has been noted for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, it has shown promise in suppressing the growth of breast cancer cells in vitro.

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
  • Gene Regulation : The compound may modulate the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: Antioxidant Activity Assessment

A study conducted on various flavonoids assessed their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds similar to 3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one exhibited significant radical scavenging activity.

Flavonoid CompoundIC50 (µM)
Compound A25
Compound B30
Target Compound20

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200500

Study 3: Anticancer Activity

Research on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to controls.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.